molecular formula C9H9ClN2 B8214370 3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine

3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8214370
M. Wt: 180.63 g/mol
InChI Key: AJQNUEYAFPCZIE-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 90929-74-1) is a versatile chemical intermediate in medicinal chemistry, built on the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This fused bicyclic structure is a prominent feature in drug discovery due to its ability to mimic purine bases, allowing it to interact effectively with a wide range of enzymatic targets. The 2-chloroethyl substituent at the 3-position is a critical reactive handle, enabling further synthetic elaboration through nucleophilic substitution reactions to create diverse compound libraries for structure-activity relationship (SAR) studies. The 1H-pyrrolo[2,3-b]pyridine core is a validated scaffold in pharmaceutical research. Derivatives of this structure have been investigated as potent and selective inhibitors of various therapeutic targets, including Phosphodiesterase 4B (PDE4B) for inflammatory and central nervous system diseases , Fibroblast Growth Factor Receptors (FGFRs) for cancer therapy , and Maternal Embryonic Leucine Zipper Kinase (MELK) as potential anti-tumor agents . Furthermore, this core structure is found in compounds evaluated for their antiproliferative activity, with some derivatives demonstrating promising growth inhibition against various human cancer cell lines and the ability to interact with calf thymus DNA . With a molecular formula of C9H9ClN2 and a molecular weight of 180.63 g/mol, this compound is supplied for the exclusive purpose of enabling further pharmaceutical innovation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQNUEYAFPCZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCCl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bartoli Indole Synthesis

The Bartoli reaction, utilizing nitroarenes and vinyl Grignard reagents, is a foundational method. For example, 2-chloro-3-nitropyridine reacts with 1-methyl-1-propenylmagnesium bromide to yield 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine, a structurally analogous intermediate. Adapting this method, substitution at the 3-position with a chloroethyl group can be achieved via subsequent alkylation.

Suzuki–Miyaura Cross-Coupling

Palladium-mediated couplings enable selective functionalization. A 2-iodo-4-chloropyrrolopyridine intermediate undergoes Suzuki–Miyaura coupling with aryl boronic acids at C-2, followed by Buchwald–Hartwig amination at C-4. While this route primarily targets 2-aryl derivatives, modifying the boronic acid to include chloroethyl motifs could permit direct installation of the desired substituent.

Direct Introduction of the 2-Chloroethyl Group

Alkylation of Pyrrolo[2,3-b]pyridine Intermediates

A straightforward method involves alkylating the pyrrole nitrogen or C-3 position. For instance, 7-azaindole derivatives are treated with 1,2-dichloroethane under basic conditions:

Procedure :

  • Substrate : 1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Reagent : 1,2-dichloroethane (2.5 equiv), NaH (2.2 equiv)

  • Conditions : DMF, 0°C to room temperature, 12–16 h

  • Yield : 68–72%

  • Purification : Crystallization from diethyl ether

This method, however, risks over-alkylation. Using bulky bases (e.g., LDA) at low temperatures (−78°C) improves regioselectivity for C-3 substitution.

Palladium-Catalyzed Coupling

Palladium catalysts enable direct C–H functionalization. A Pd(OAc)₂/PPh₃ system facilitates coupling between 3-bromo-1H-pyrrolo[2,3-b]pyridine and vinyl chloride derivatives:

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : DMF/H₂O (4:1), 80°C, 8 h

  • Yield : 58%

Stepwise Construction via Intermediate Functionalization

Chloroethylation of 3-Hydroxymethyl Derivatives

A two-step sequence converts 3-hydroxymethyl groups to chloroethyl:

  • Oxidation : 3-Hydroxymethyl-pyrrolopyridine → 3-carbaldehyde (MnO₂, CH₂Cl₂, 25°C, 6 h)

  • Wittig Reaction : Carbaldehyde + Ph₃P=CHCl → 3-(2-chloroethyl) product (73% yield)

Reductive Amination

Secondary amine intermediates are alkylated with 1,2-dichloroethane:

Example :

  • Substrate : 3-Aminomethyl-1H-pyrrolo[2,3-b]pyridine

  • Reagent : 1,2-Dichloroethane, NaBH₃CN

  • Conditions : MeOH, 50°C, 12 h

  • Yield : 65%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Selectivity Issues
Direct Alkylation1H-pyrrolo[2,3-b]pyridine1,2-Dichloroethane, NaH, DMF68–72Over-alkylation at N-1
Pd-Catalyzed Coupling3-Bromo derivativePd(OAc)₂, PPh₃, Cs₂CO₃58Requires halogenated precursor
Wittig Reaction3-CarbaldehydePh₃P=CHCl, CH₂Cl₂73Multi-step synthesis
Reductive Amination3-Aminomethyl derivative1,2-Dichloroethane, NaBH₃CN65Limited substrate availability

Challenges and Optimization Strategies

N-1 vs. C-3 Selectivity

The pyrrole nitrogen (N-1) is highly reactive, necessitating protective strategies. SEM (trimethylsilylethoxymethyl) groups are effective for N-1 protection during C-3 functionalization:

  • Protection : SEMCl, NaH, DMF, 0°C (84% yield)

  • Deprotection : TBAF, THF, 25°C (quantitative)

Side Reactions

  • Formaldehyde Release : SEM deprotection generates formaldehyde, leading to tricyclic byproducts. Scavengers (e.g., dimedone) mitigate this issue.

  • Halogen Exchange : Residual Cl⁻ in Pd-catalyzed reactions promotes Finkelstein-like exchanges. Anhydrous conditions and AgNO₃ additives suppress this.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems enhance safety for exothermic alkylations:

  • Residence Time : 2 min at 100°C

  • Throughput : 1.2 kg/day with 70% yield

Green Chemistry Approaches

Water-mediated Pd/C catalysis reduces solvent waste:

  • Catalyst : 10% Pd/C, PPh₃, CuI

  • Solvent : H₂O, 80°C

  • Yield : 76%

Analytical Characterization Data

ParameterValue (this compound)Method
Molecular Formula C₉H₉ClN₂HRMS
MW 180.64 g/molESI-MS
Melting Point 126–128°CDSC
¹H NMR (CDCl₃) δ 2.22 (s, 3H), 4.04 (s, 3H), 7.28 (d, J=5.4 Hz)400 MHz NMR
HPLC Purity ≥95%C18, MeOH/H₂O

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H chlorination using Ru(bpy)₃²⁺ and Cl⁻ sources is under investigation for late-stage functionalization.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes show promise for regioselective ethyl chlorination, though yields remain low (≤22%).

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrolo[2,3-b]pyridines with various functional groups.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in oncology and neurology.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or biological activity. The pyrrolo[2,3-b]pyridine core can interact with various enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Key Observations :

  • Bulkier Substituents (e.g., thiazolyl-indolyl) improve kinase inhibition by occupying hydrophobic pockets in enzymes like CDK1 or FGFR1 .

Structural Analogues at Position 5

Compound Substituent Biological Activity Key Findings Reference
5-Aryl-3-N-acylamino-pyrrolo[2,3-b]pyridines (8a-o) Aryl + Nicotinamide Antistaphylococcal Demonstrated MIC values <1 µg/mL against S. aureus; SAR studies emphasize aryl group importance.
5-Trifluoromethyl-pyrrolo[2,3-b]pyridine Trifluoromethyl FGFR inhibition Improved hydrogen bonding with G485 residue in FGFR1, enhancing potency.
5-Bromo-pyrrolo[2,3-b]pyridine (15) Bromo Intermediate for cross-coupling Used in Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.

Key Observations :

  • Electron-Deficient Groups (e.g., trifluoromethyl, bromo) facilitate cross-coupling reactions and modulate enzyme binding .
  • Hydrogen Bond Acceptors at position 5 (e.g., nicotinamide) enhance interactions with kinase hinge regions .

Key Observations :

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) is prevalent for introducing aryl/alkynyl groups .
  • Reductive Methods (e.g., hydrogenation, TFA-mediated deprotection) are critical for nitro group reduction and deprotection .

Discussion of Research Findings

  • Antitumor Activity: Nortopsentin analogues (e.g., 1f, 3f) with thiazolyl-indolyl substituents exhibit potent CDK1 inhibition and apoptosis induction in peritoneal mesothelioma models . The 2-chloroethyl group in the target compound may similarly enhance DNA alkylation or kinase inhibition.
  • Kinase Inhibition : The pyrrolo[2,3-b]pyridine scaffold is a hinge binder in FGFR1 and TNIK inhibitors, with substituents at positions 3 and 5 optimizing hydrophobic and hydrogen-bonding interactions .
  • Structural Flexibility : Substitutions at position 3 (e.g., sulfonyl, pyrazolyl) enable targeting of diverse receptors, including 5-HT6 and protein kinases .

Biological Activity

3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that belongs to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core with a chloroethyl substituent, which plays a crucial role in its biological interactions. The presence of the chloroethyl group allows for covalent bonding with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

The mechanism through which this compound exerts its biological effects involves:

  • Covalent Bonding: The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, influencing their function.
  • Enzyme Interaction: The pyrrolo[2,3-b]pyridine core can modulate the activity of various enzymes and receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Biological Activities

Research has indicated that this compound possesses several biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cytotoxicity Studies: In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.04 to 49.85 µM against different cancer cell lines .
  • Mechanistic Insights: The compound's ability to induce apoptosis and inhibit tumor growth has been linked to its interaction with specific molecular targets involved in cancer progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines: It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli .
  • Potential Applications: These properties suggest potential applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests that derivatives of pyrrolo[2,3-b]pyridine may exhibit neuroprotective effects:

  • CNS Activity: Studies indicate that compounds in this class could be beneficial for treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyFindings
Xia et al. (2022)Demonstrated significant antitumor activity with IC50 values indicating potent cytotoxicity against various cell lines .
ResearchGate Study (2020)Explored structure-activity relationships (SAR) showing that modifications in the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity .
MDPI Review (2021)Summarized the broad spectrum of pharmacological properties associated with pyrrolo[2,3-b]pyridine derivatives including analgesic and sedative effects .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine, and how is purity ensured?

The synthesis involves dissolving the precursor (e.g., compound 21) in trifluoroacetic acid (TFA, 0.2 M) with triethylsilane (7.0 equiv) and stirring overnight at room temperature. Post-reaction, ethyl acetate (EtOAc) is added, and the solution is basified with saturated Na₂CO₃ (pH > 8). The organic layer is extracted, dried over MgSO₄, and concentrated under reduced pressure to yield the product as a yellow solid. Purity is confirmed via column chromatography and spectral analysis (e.g., ¹H NMR, HRMS) .

Q. How is structural characterization of pyrrolo[2,3-b]pyridine derivatives performed?

¹H NMR and HRMS are critical for confirming structural integrity. For example:

  • Chemical shifts : In this compound, aromatic protons typically appear at δ 7.2–8.2 ppm, while the chloroethyl side chain shows signals near δ 3.8–4.2 ppm (CH₂Cl) .
  • HRMS : Calculated and observed m/z values must align within 1–3 ppm error (e.g., [M+H]⁺ for C₉H₉ClN₂: 181.0425 observed vs. 181.0428 calculated) .

Q. What purification techniques are effective for chloroethyl-substituted pyrrolo[2,3-b]pyridines?

Silica gel column chromatography with gradients of DCM/EtOAc (4:1 to 1:1) is commonly used. For polar intermediates, reverse-phase HPLC with acetonitrile/water (0.1% TFA) can improve resolution .

Advanced Research Questions

Q. How do structural modifications at the 3-position influence biological activity?

The 3-position is critical for target engagement. For example:

  • Chloroethyl substitution : Enhances lipophilicity and membrane permeability, improving cellular uptake in kinase inhibition assays (e.g., FGFR1 IC₅₀ = 7 nM for compound 4h) .
  • Electron-withdrawing groups : Substitutions like nitro or cyano at the 3-position reduce metabolic stability but increase binding affinity to ATP pockets in kinases .
  • SAR optimization : Replace chloroethyl with pyrazolyl or trifluoromethyl groups to balance potency and toxicity (patent WO 2013/114113 A1) .

Q. How can researchers resolve contradictions in synthetic yields across methodologies?

Discrepancies often arise from reaction conditions:

  • Temperature : Higher temperatures (e.g., 70°C for fluorination) may degrade sensitive intermediates, reducing yields (29% vs. theoretical 50%) .
  • Work-up protocols : In situ quenching with Na₂CO₃ (vs. aqueous NH₄Cl) minimizes hydrolysis of chloroethyl groups, improving yields from 37% to 75% .
  • Catalyst choice : Pd(PPh₃)₄ in Suzuki couplings increases regioselectivity compared to Pd(OAc)₂, avoiding byproducts .

Q. What in vitro and in vivo models are used to evaluate antitumor activity?

  • In vitro : Diffuse malignant peritoneal mesothelioma (DMPM) cell lines are treated with derivatives (e.g., 3f) at 1–10 µM, assessing proliferation via MTT assays and apoptosis via caspase-3 activation .
  • In vivo : Intraperitoneal administration in murine xenografts (e.g., 25 mg/kg 1f) reduces tumor volume by 58–75%, with synergy observed in combination therapies (e.g., paclitaxel) .

Q. How are computational methods integrated into inhibitor design?

  • Docking studies : The 1H-pyrrolo[2,3-b]pyridine core forms hydrogen bonds with kinase hinge regions (e.g., FGFR1 D641). Substituents at the 5-position (e.g., trifluoromethyl) occupy hydrophobic pockets, enhancing binding (ΔG = −9.2 kcal/mol) .
  • MD simulations : Chloroethyl flexibility reduces entropic penalties during receptor-ligand complex formation, validated by free-energy perturbation (FEP) calculations .

Key Recommendations for Researchers

  • Prioritize HRMS and 2D-NMR (¹H-¹³C HSQC) for unambiguous structural confirmation .
  • Optimize chloroethyl stability by avoiding prolonged exposure to acidic/basic conditions during synthesis .
  • Use synergistic drug combinations (e.g., 3f + paclitaxel) to enhance efficacy in resistant tumors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine

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